molecular formula C28H38N2O4 B11203138 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11203138
M. Wt: 466.6 g/mol
InChI Key: CFFNHPNYXREOMJ-UHFFFAOYSA-N
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Description

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

    Introduction of the Piperidine Moiety: This step involves the acylation of the quinoline core with a piperidine derivative, often using reagents like piperidine and acyl chlorides.

    Substitution Reactions: The methoxy and propoxy groups are introduced through nucleophilic substitution reactions, typically using methanol and propanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is not fully understood. its structure suggests it could interact with various molecular targets, such as enzymes or receptors. The piperidine moiety may facilitate binding to specific proteins, while the quinoline core could interact with nucleic acids or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have been used in the treatment of malaria.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are commonly used in pharmaceuticals for their biological activity.

Uniqueness

What sets 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its combination of a quinoline core with a piperidine moiety and various substituents

Properties

Molecular Formula

C28H38N2O4

Molecular Weight

466.6 g/mol

IUPAC Name

4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C28H38N2O4/c1-6-14-34-22-11-10-19(15-23(22)33-5)25-24(27(32)30-12-8-7-9-13-30)18(2)29-20-16-28(3,4)17-21(31)26(20)25/h10-11,15,25,29H,6-9,12-14,16-17H2,1-5H3

InChI Key

CFFNHPNYXREOMJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)N4CCCCC4)C)OC

Origin of Product

United States

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